molecular formula C12H9F3O B11882470 2-(Trifluoromethyl)naphthalene-3-methanol

2-(Trifluoromethyl)naphthalene-3-methanol

Cat. No.: B11882470
M. Wt: 226.19 g/mol
InChI Key: RWBIHMJFBNKFPZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-3-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)naphthalene-3-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method is the reaction of 2-(Trifluoromethyl)naphthalene with formaldehyde in the presence of a base to introduce the methanol group at the 3-position . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)naphthalene-3-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 2-(Trifluoromethyl)naphthalene-3-carboxylic acid, while substitution reactions can produce a variety of trifluoromethyl-substituted naphthalene derivatives .

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-3-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where it can improve the bioavailability and efficacy of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)naphthalene: Lacks the methanol group but shares the trifluoromethyl substitution on the naphthalene ring.

    3-(Trifluoromethyl)naphthalene-2-methanol: Similar structure but with different positions of the trifluoromethyl and methanol groups.

    2-(Trifluoromethyl)phenylmethanol: Contains a phenyl ring instead of a naphthalene ring.

Uniqueness

The combination of these functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts .

Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[3-(trifluoromethyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-6,16H,7H2

InChI Key

RWBIHMJFBNKFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CO)C(F)(F)F

Origin of Product

United States

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